molecular formula C12H19N5O2 B2701911 8-amino-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1370596-54-5

8-amino-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2701911
M. Wt: 265.317
InChI Key: OPVHLSOOWUIVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-amino-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, also known as Ro 20-1724, is a selective phosphodiesterase (PDE) inhibitor. It was first synthesized in the 1970s and has been extensively studied for its potential applications in various fields of research.

Scientific Research Applications

Molecular Structure and Chemical Properties

The crystal structure of 8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione, a closely related compound, highlights the typical geometry of the purine fused-ring system, demonstrating planarity within the six-membered ring and the inclination angle between the fused rings. This structural insight lays the groundwork for understanding how subtle modifications in the side chains can influence molecular interactions, potentially affecting biological activity (Karczmarzyk & Pawłowski, 1997).

Pharmacological Potential

New derivatives of purine-2,6-dione, including those with modifications at the 7 and 8 positions, have been explored for their affinity and functional activity at various serotonin receptors. Some derivatives have shown potential psychotropic activity, suggesting their utility in designing new ligands for therapeutic applications, particularly in treating depression and anxiety (Chłoń-Rzepa et al., 2013).

Antitumor and Vascular Relaxing Effects

The synthesis of novel heterocycles, such as purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, from derivatives similar to 8-amino-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, has revealed compounds with antitumor activity and vascular relaxing effects. These findings indicate the potential for developing new therapeutic agents targeting cancer and cardiovascular diseases (Ueda et al., 1987).

Synthesis and Biological Activity of Derivatives

Research on the synthesis and biological activity of 8-chloro-theophylline derivatives has provided insights into the development of compounds with antimicrobial and antifungal properties. This underscores the versatility of purine derivatives in creating pharmacologically active agents that could serve as the basis for new drugs (Abdul-Reda & Abdul-Ameer, 2018).

properties

IUPAC Name

8-amino-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O2/c1-7(2)5-6-17-8-9(14-11(17)13)15(3)12(19)16(4)10(8)18/h7H,5-6H2,1-4H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVHLSOOWUIVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1N)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-7-isopentyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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